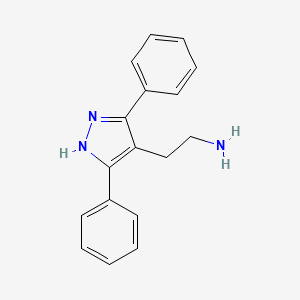
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 3,5-diphenyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-diphenyl-1H-pyrazole: A precursor in the synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine.
1-phenyl-3,5-diphenyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Biologische Aktivität
2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a compound characterized by its unique pyrazole structure, featuring two phenyl groups attached to the pyrazole ring and an ethylamine side chain. This compound belongs to a class of organic molecules known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C16H18N2 .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, allowing for customization of the compound's properties by varying substituents on the pyrazole ring or the ethylamine side chain. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Pyrazole derivatives are often investigated for their potential as:
- Antimicrobial agents
- Anti-inflammatory compounds
- Anticancer drugs
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its analogs:
- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole, including this compound, showed significant antimicrobial properties against various bacterial strains such as E. coli and Bacillus subtilis .
- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could inhibit inflammatory responses by reducing levels of TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : A series of pyrazole derivatives were tested against different cancer cell lines, showing promising results in inhibiting tumor growth. For example, compounds similar to this compound exhibited notable cytotoxic effects in vitro .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets leading to:
- Inhibition of key enzymes involved in inflammation.
- Disruption of cellular signaling pathways in cancer cells.
Eigenschaften
Molekularformel |
C17H17N3 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C17H17N3/c18-12-11-15-16(13-7-3-1-4-8-13)19-20-17(15)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,20) |
InChI-Schlüssel |
VVELEQOGVUZOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















